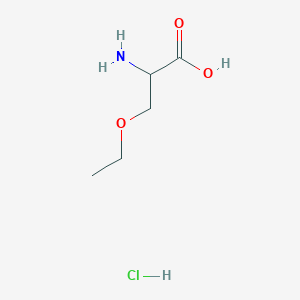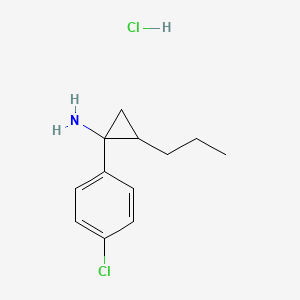
Azithromycin Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azitromicina Impureza C, también conocida como 3’-N-Desmetil-3’-N-(fenilsulfonil) azitromicina, es un derivado de la azitromicina, un antibiótico macrólido ampliamente utilizado. Esta impureza es uno de los muchos subproductos que se forman durante la síntesis y la degradación de la azitromicina. Comprender y controlar los niveles de tales impurezas es crucial para garantizar la seguridad y la eficacia de los productos farmacéuticos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Azitromicina Impureza C implica la desmetilación de la azitromicina seguida de la introducción de un grupo fenilsulfonilo. El proceso normalmente incluye:
Desmetilación: Este paso implica la eliminación de un grupo metilo de la azitromicina. Los reactivos comunes utilizados para la desmetilación incluyen tribromuro de boro (BBr3) u otros ácidos fuertes.
Fenilsulfonilación: La azitromicina desmetilizada luego reacciona con cloruro de fenilsulfonilo en presencia de una base como piridina o trietilamina para introducir el grupo fenilsulfonilo.
Métodos de producción industrial
La producción industrial de Azitromicina Impureza C sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Procesamiento por lotes: Se someten grandes cantidades de azitromicina a desmetilación y fenilsulfonilación en reactores por lotes.
Purificación: El producto resultante se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para aislar Azitromicina Impureza C de otros subproductos y materiales de partida no reaccionados.
Análisis De Reacciones Químicas
Tipos de reacciones
Azitromicina Impureza C experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, amoníaco).
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2) en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador como cloruro de hierro o aluminio.
Productos principales formados
Oxidación: Derivados oxidados de Azitromicina Impureza C.
Reducción: Derivados reducidos de Azitromicina Impureza C.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan los originales.
Aplicaciones Científicas De Investigación
Azitromicina Impureza C tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como estándar de referencia en química analítica para identificar y cuantificar impurezas en formulaciones de azitromicina.
Biología: Estudiado por su posible actividad biológica e interacciones con moléculas biológicas.
Medicina: Investigado por sus posibles efectos en la salud humana y su papel en la seguridad y eficacia de los medicamentos basados en azitromicina.
Industria: Utilizado en los procesos de control y garantía de calidad en la industria farmacéutica para garantizar la pureza de los productos de azitromicina.
Mecanismo De Acción
El mecanismo de acción de Azitromicina Impureza C no está bien documentado, pero se cree que es similar al de la azitromicina. La azitromicina funciona uniéndose al ARNr 23S de la subunidad ribosómica 50S bacteriana, inhibiendo la síntesis de proteínas bacterianas. Esta acción previene el crecimiento y la replicación de bacterias. La impureza también puede interactuar con objetivos moleculares y vías similares, lo que podría afectar la eficacia y seguridad general de la azitromicina.
Comparación Con Compuestos Similares
Azitromicina Impureza C se puede comparar con otras impurezas y derivados de la azitromicina, como:
Azitromicina Impureza A: Otro subproducto formado durante la síntesis de la azitromicina.
Azitromicina Impureza B: Un producto de degradación de la azitromicina.
Azitromicina Impureza D: Un compuesto relacionado con un patrón de sustitución diferente.
Unicidad
Azitromicina Impureza C es única debido a la presencia del grupo fenilsulfonilo, que la distingue de otras impurezas y derivados. Esta diferencia estructural puede resultar en propiedades químicas y biológicas distintas, lo que la convierte en un compuesto importante para la investigación y el control de calidad.
Propiedades
Fórmula molecular |
C37H70N2O12 |
|---|---|
Peso molecular |
735.0 g/mol |
Nombre IUPAC |
13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3 |
Clave InChI |
PAIIKRKARNTWPY-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



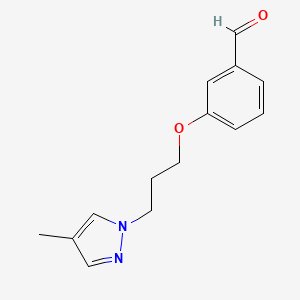
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
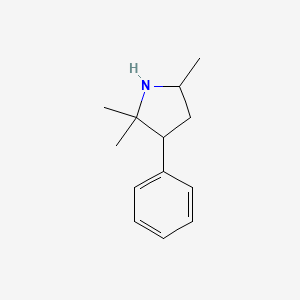
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)

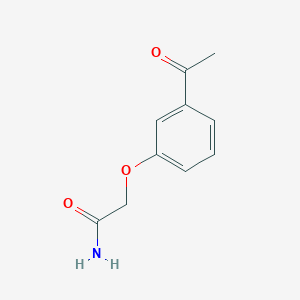
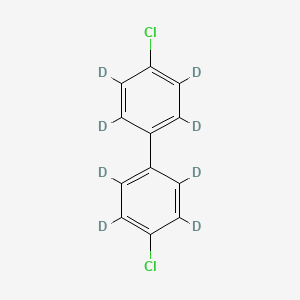
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)
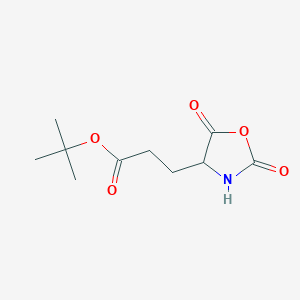
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
